3-hydroxy-4-fluoro-N-cyclopropylbenzamide
Overview
Description
3-hydroxy-4-fluoro-N-cyclopropylbenzamide is an organic compound that features a benzamide core substituted with a hydroxy group at the 3-position, a fluoro group at the 4-position, and a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-fluoro-N-cyclopropylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide core.
Substitution: The hydroxy and fluoro groups are introduced through electrophilic aromatic substitution reactions.
Cyclopropylation: The nitrogen atom is alkylated with a cyclopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-fluoro-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-fluoro-N-cyclopropylbenzamide.
Reduction: Formation of 3-hydroxy-N-cyclopropylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-4-fluoro-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-fluoro-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and fluoro groups play a crucial role in binding to the active site of the target, while the cyclopropyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-fluorobenzamide
- 3-hydroxy-4-chloro-N-cyclopropylbenzamide
- 3-hydroxy-4-methyl-N-cyclopropylbenzamide
Uniqueness
3-hydroxy-4-fluoro-N-cyclopropylbenzamide is unique due to the presence of both a hydroxy and a fluoro group on the benzamide core, which imparts distinct chemical and biological properties. The cyclopropyl group further enhances its stability and potential for therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-4-fluoro-3-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-4-1-6(5-9(8)13)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRXWRFJFIVWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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